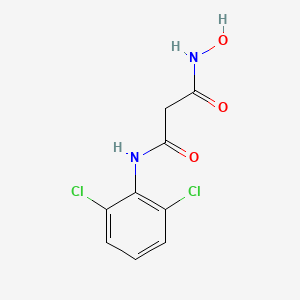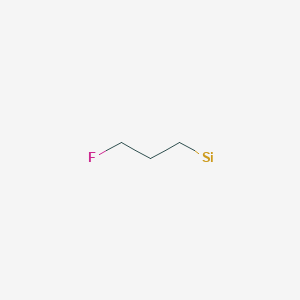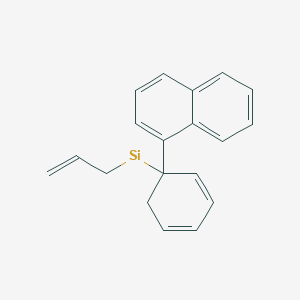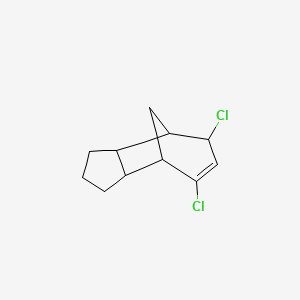
N-(2,6-Dichlorophenyl)-N'-hydroxypropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group attached to a hydroxypropanediamide backbone, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide typically involves the reaction of 2,6-dichloroaniline with appropriate reagents to introduce the hydroxypropanediamide moiety. One common method involves the condensation of bromobenzene with 2,6-dichloroaniline in the presence of copper at high temperatures to obtain N-(2,6-dichlorophenyl)-aniline, which is then transformed into the final product through further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow synthesis techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the dichlorophenyl ring .
Applications De Recherche Scientifique
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, similar compounds like diclofenac inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.
N-(2,6-Dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: An intermediate in the synthesis of diclofenac.
Uniqueness
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide is unique due to its specific hydroxypropanediamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
65051-22-1 |
|---|---|
Formule moléculaire |
C9H8Cl2N2O3 |
Poids moléculaire |
263.07 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-N'-hydroxypropanediamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-5-2-1-3-6(11)9(5)12-7(14)4-8(15)13-16/h1-3,16H,4H2,(H,12,14)(H,13,15) |
Clé InChI |
WQSDVBJLEGYWGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)CC(=O)NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)



![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)


